N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
Description
This compound is a heterocyclic acetamide derivative featuring a triazolo[4,5-d]pyrimidine core, a benzodioxole moiety, and a 4-methylbenzyl substituent. Its structure integrates a thioacetamide bridge (-S-CH2-C(=O)-NH-) that links the triazolo-pyrimidine system to the benzodioxolemethyl group. The triazolo-pyrimidine scaffold is pharmacologically significant due to its resemblance to purine bases, enabling interactions with enzymes or receptors involved in nucleotide metabolism . The benzodioxole group (a methylenedioxybenzene derivative) is known to enhance metabolic stability and bioavailability in drug-like molecules, while the 4-methylbenzyl substituent may contribute to hydrophobic interactions in target binding .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[3-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O3S/c1-14-2-4-15(5-3-14)10-28-21-20(26-27-28)22(25-12-24-21)32-11-19(29)23-9-16-6-7-17-18(8-16)31-13-30-17/h2-8,12H,9-11,13H2,1H3,(H,23,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSBTZCPYMRAJEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(C(=NC=N3)SCC(=O)NCC4=CC5=C(C=C4)OCO5)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide , with CAS number 941879-38-5 , has garnered attention in recent years due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 445.5 g/mol . The compound features a complex structure that includes a benzo[d][1,3]dioxole moiety and a triazolopyrimidine derivative, which are known for their diverse biological activities.
Key Properties
| Property | Value |
|---|---|
| Molecular Formula | C20H19N3O5S |
| Molecular Weight | 445.5 g/mol |
| CAS Number | 941879-38-5 |
Antimicrobial Activity
Research indicates that compounds incorporating the benzo[d][1,3]dioxole structure often exhibit significant antimicrobial properties. In particular, derivatives with bulky hydrophobic groups have shown enhanced efficacy against various bacterial strains such as Escherichia coli and Staphylococcus aureus .
Anticancer Activity
The triazolopyrimidine scaffold within this compound is associated with anticancer properties. Studies have demonstrated that similar compounds inhibit tubulin polymerization, a critical process for cancer cell division. For instance, related compounds showed inhibition rates significantly higher than standard chemotherapeutics like combretastatin A-4 .
The proposed mechanism of action for this compound involves:
- Inhibition of Enzyme Activity : The thioacetamide group is believed to interact with key enzymes involved in cellular processes.
- Disruption of Microtubule Dynamics : By inhibiting tubulin polymerization, the compound may induce cell cycle arrest in cancer cells.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the substituents on the triazolopyrimidine ring can significantly alter its potency. For example:
- Electron-withdrawing groups (e.g., Cl, CF3) at specific positions enhance activity by increasing lipophilicity.
- Hydrophobic substituents contribute to improved binding affinity to target proteins .
Summary of SAR Findings
| Substituent Type | Effect on Activity |
|---|---|
| Electron-withdrawing | Increases potency |
| Hydrophobic groups | Enhances binding affinity |
| Methyl groups | Improves overall activity |
Study 1: Antimicrobial Evaluation
A series of derivatives based on the benzo[d][1,3]dioxole structure were evaluated for their antimicrobial properties. Compounds showed varying degrees of effectiveness against both gram-positive and gram-negative bacteria. Notably, one derivative exhibited comparable activity to established antibiotics .
Study 2: Anticancer Efficacy
In vitro studies on cancer cell lines demonstrated that modifications to the triazolopyrimidine scaffold resulted in compounds that inhibited cell proliferation by over 70% at low micromolar concentrations. This suggests a promising avenue for further development as an anticancer agent .
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
Anticancer Properties
Studies have shown that N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide can induce apoptosis in various cancer cell lines. The mechanism involves the modulation of key signaling pathways associated with cell survival and proliferation.
Case Study: HepG2 Liver Cancer Cells
In vitro studies demonstrated that this compound effectively reduced cell viability in HepG2 liver cancer cells with an IC50 value indicating significant cytotoxicity. The compound's action appears to involve the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors such as Bcl-2.
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various pathogens. Preliminary results suggest it possesses broad-spectrum antibacterial activity.
Case Study: Minimum Inhibitory Concentration (MIC)
In studies assessing antimicrobial efficacy, the compound exhibited an MIC of 15.62 µg/mL against Staphylococcus aureus, indicating its potential as a therapeutic agent against bacterial infections.
Anti-inflammatory Effects
Research indicates that the compound may also exhibit anti-inflammatory properties by inhibiting key enzymes involved in inflammatory pathways.
Antidiabetic Activity
Emerging studies suggest that the compound may influence glucose metabolism and insulin sensitivity, making it a candidate for further investigation in diabetes management.
Comparative Analysis of Related Compounds
The following table summarizes the biological activities of structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Triazole Derivative | Triazole ring structure | Anticancer |
| Thiazole-Pyrimidine | Thiazole and pyrimidine rings | Antimicrobial |
| Benzodioxole Derivative | Benzodioxole moiety | Anti-inflammatory |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Similarities and Differences
The compound shares structural motifs with several classes of heterocyclic derivatives reported in the literature:
- Triazolo-pyrimidine vs.
- Thioacetamide vs. Thiazole-Carbonitrile Linkers : The thioacetamide group in the target compound contrasts with the thiazole-carbonitrile systems in ’s compounds (e.g., 11a, 11b), which exhibit stronger electron-withdrawing properties due to the nitrile group .
- Benzodioxole vs. Furan/Trimethylbenzyl Substituents : The benzodioxole group may offer improved metabolic stability compared to the 5-methylfuran substituent in ’s derivatives, which could be prone to oxidative degradation .
Spectroscopic Characterization
- IR Spectroscopy : The target compound’s thioacetamide group would show C=O stretching (~1650–1700 cm⁻¹) and N-H bending (~1550 cm⁻¹), comparable to acetamide derivatives in .
- ¹H NMR : The benzodioxole protons (δ 6.5–7.0 ppm) and methylbenzyl group (δ 2.3–2.5 ppm) would align with aromatic and aliphatic signals in and .
- Mass Spectrometry : A molecular ion peak consistent with C₂₃H₂₀N₆O₃S₂ (exact mass ~532) is expected, distinct from lower-mass analogs in (e.g., 11a: m/z 386) .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide?
- Methodology : The compound's synthesis can be adapted from heterocyclic condensation strategies. For example, triazolopyrimidine cores are often synthesized via cyclocondensation of aminopyrimidines with nitriles or aldehydes under reflux conditions. A solvent system of acetic anhydride/acetic acid with sodium acetate as a catalyst (used in similar triazolopyrimidine syntheses) is recommended for the thioacetamide linkage . Key steps include:
- Thioether formation : Reacting a mercapto-triazolopyrimidine intermediate with chloroacetic acid derivatives.
- Amidation : Coupling the resulting thioacetate with benzo[d][1,3]dioxol-5-ylmethylamine using carbodiimide coupling agents.
Q. How should researchers characterize the structural integrity of this compound?
- Methodology : Use a combination of spectroscopic and chromatographic techniques:
- NMR : Analyze - and -NMR for benzylic protons (δ 2.24–2.37 ppm for CH), aromatic protons (δ 6.56–8.01 ppm), and thioacetamide carbonyls (δ 165–171 ppm) .
- IR : Confirm the presence of C=O (1,710–1,719 cm), C≡N (2,209–2,220 cm), and NH stretches (3,119–3,436 cm) .
- Mass spectrometry : Look for molecular ion peaks (e.g., m/z 386–403 for related triazolopyrimidines) .
Q. What preliminary biological assays are recommended for evaluating its bioactivity?
- Methodology : Prioritize assays aligned with structural analogs:
- Antimicrobial : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at 50–100 µg/mL .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .
- Anti-inflammatory : COX-2 inhibition assays using ELISA kits .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodology :
- Substituent variation : Modify the 4-methylbenzyl group on the triazole ring (e.g., replace with electron-withdrawing groups like -CN or bulky substituents) to assess impact on target binding .
- Bioisosteric replacement : Substitute the benzo[d][1,3]dioxole moiety with other bicyclic systems (e.g., quinazoline) to improve solubility or metabolic stability .
- Data analysis : Use IC values and molecular docking (e.g., AutoDock Vina) to correlate substituent effects with activity .
Q. What strategies resolve contradictions in biological data (e.g., high in vitro activity but low in vivo efficacy)?
- Methodology :
- ADME profiling : Evaluate solubility (via shake-flask method), plasma stability (37°C, 1–24 h), and CYP450 inhibition to identify pharmacokinetic bottlenecks .
- Metabolite identification : Use LC-MS/MS to detect phase I/II metabolites in hepatocyte incubations .
- Formulation optimization : Test lipid nanoparticles or cyclodextrin complexes to enhance bioavailability .
Q. How can computational models predict the compound’s interaction with target proteins?
- Methodology :
- Molecular docking : Use the triazolopyrimidine core as an ATP-binding site probe in kinases (e.g., EGFR, VEGFR2) with PyMOL and Schrödinger Suite .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .
- QSAR : Develop regression models using descriptors like logP, polar surface area, and H-bond donors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
